![molecular formula C22H26ClFN2O2 B4131878 N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4131878.png)
N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide
Overview
Description
N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide is a synthetic compound that belongs to the class of drugs known as opioids. It is commonly referred to as CFM-2, and it has been the subject of extensive research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to act as a partial agonist at the mu opioid receptor and an antagonist at the delta and kappa opioid receptors. This unique pharmacological profile may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce symptoms of opioid withdrawal in animal models of opioid addiction. Additionally, it has been investigated for its potential antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide in lab experiments is its unique pharmacological profile. Its partial agonist activity at the mu opioid receptor and antagonist activity at the delta and kappa opioid receptors may make it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, opioid addiction, depression, and anxiety. Another direction is to study its pharmacological profile in more detail to better understand its mechanism of action. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
Scientific Research Applications
N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and it has also been investigated for its potential use in the treatment of opioid addiction. Additionally, it has been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN2O2/c1-28-21-14-17(6-8-19(21)24)15-26-12-10-16(11-13-26)7-9-22(27)25-20-5-3-2-4-18(20)23/h2-6,8,14,16H,7,9-13,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMGIZAWVTUPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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